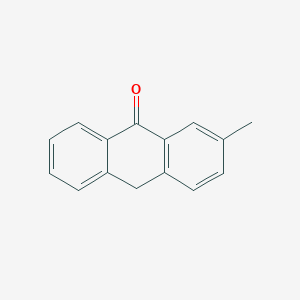
2-methyl-10H-anthracen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-10H-anthracen-9-one is an organic compound with the molecular formula C15H12O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a methyl group at the 2-position and a ketone group at the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-10H-anthracen-9-one typically involves the Friedel-Crafts acylation of anthracene. One common method is the reaction of anthracene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Anthracene+CH3COClAlCl3this compound
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-10H-anthracen-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 2-methyl-10H-anthracen-9-ol.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-methyl-10H-anthracen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s photophysical properties make it useful in the study of biological systems, particularly in fluorescence microscopy and imaging.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-10H-anthracen-9-one in photophysical applications involves the absorption of light and subsequent emission of fluorescence. The compound’s molecular structure allows it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, which can be detected and used in various imaging techniques.
In biological applications, the compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) when exposed to light. This property is being explored for its potential in photodynamic therapy, where ROS can induce cell death in cancerous tissues.
Comparación Con Compuestos Similares
2-methyl-10H-anthracen-9-one can be compared with other anthracene derivatives such as:
9,10-dimethylanthracene: This compound has two methyl groups at the 9 and 10 positions and is known for its high fluorescence quantum yield.
9-anthraldehyde: Featuring an aldehyde group at the 9-position, this compound is used in various synthetic applications.
9,10-diphenylanthracene: This derivative has phenyl groups at the 9 and 10 positions and is widely used in triplet-triplet annihilation upconversion systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives.
Propiedades
Número CAS |
50259-89-7 |
|---|---|
Fórmula molecular |
C15H12O |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O/c1-10-6-7-12-9-11-4-2-3-5-13(11)15(16)14(12)8-10/h2-8H,9H2,1H3 |
Clave InChI |
AVMAKAJNOPYJTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC3=CC=CC=C3C2=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)
![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
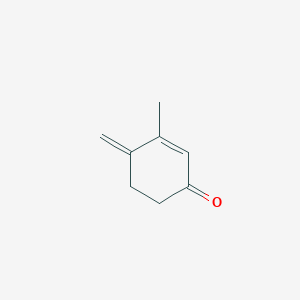
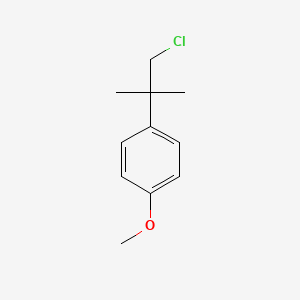
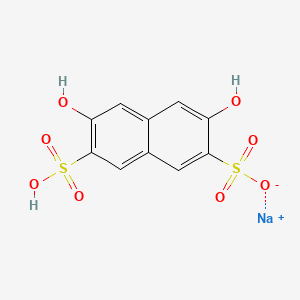
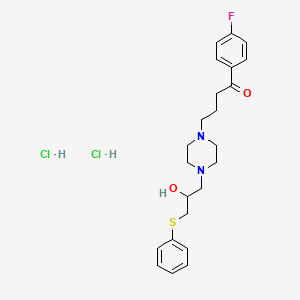
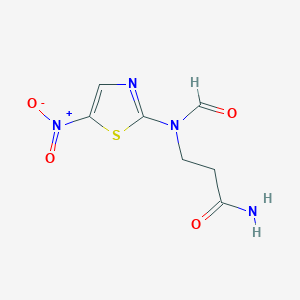
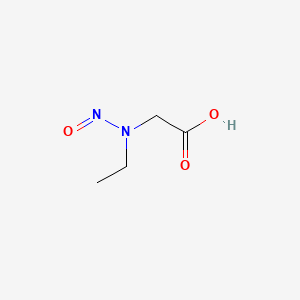
![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
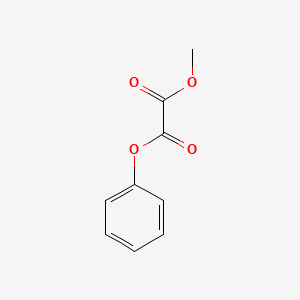
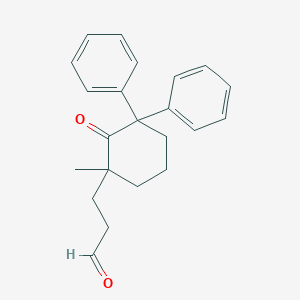
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
